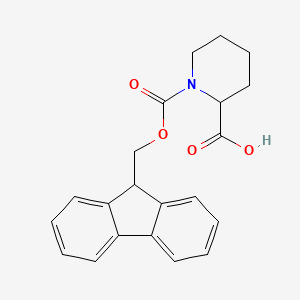

![molecular formula C14H17NO4 B1307033 (6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid CAS No. 876717-54-3](/img/structure/B1307033.png)

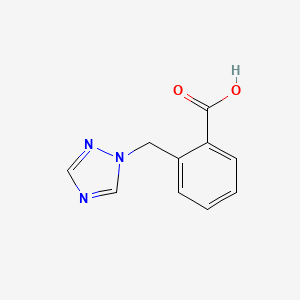

(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid" is not directly mentioned in the provided papers. However, the papers do discuss related chemistry involving tert-butyl groups and carboxylic acids. The first paper describes a method for activating carboxylic acids using tert-butyl carbonates, specifically tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, to form active esters that can react with amines to produce amides or peptides . The second paper outlines the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which is achieved by bromination and subsequent oxidation of 2,6-di-tert-butyl-4-methylphenol . These studies provide insight into the reactivity of tert-butyl substituted compounds and their potential transformations.

Synthesis Analysis

The synthesis of tert-butyl substituted carboxylic acids and related compounds involves several steps, including activation and functional group transformations. In the first paper, carboxylic acids are activated as their active esters using tert-butyl carbonates in the presence of DMAP, leading to the formation of benzotriazinonyl esters . This method could potentially be applied to the synthesis of the compound if it were a carboxylic acid requiring activation. The second paper demonstrates the synthesis of a tert-butyl substituted benzoic acid through bromination and oxidation, which could be relevant if similar functional group manipulations are needed in the synthesis of the target compound .

Molecular Structure Analysis

While the molecular structure of "(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid" is not analyzed in the provided papers, the tert-butyl group is a common structural motif that imparts steric bulk to molecules. This steric bulk can influence the reactivity and stability of the compounds, as seen in the synthesis and activation of carboxylic acids described in the first paper . The presence of a tert-butyl group can also affect the acidity and electronic properties of benzoic acids, as suggested by the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid in the second paper .

Chemical Reactions Analysis

The papers provided discuss chemical reactions involving tert-butyl substituted compounds. The first paper details the formation of active esters and their subsequent reactions with amines to yield amides or peptides . These reactions are facilitated by the activation of the carboxylic acid group, which is a key step in peptide synthesis. The second paper does not discuss further chemical reactions beyond the synthesis of the benzoic acid derivative . However, the chemical principles outlined could be extrapolated to predict the reactivity of similar tert-butyl substituted compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of the bulky tert-butyl group. This group can affect the solubility, melting point, and acidity of the compounds. Although the specific properties of "(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid" are not discussed, the synthesis and activation methods described in the first paper suggest that the tert-butyl group can be used to modulate the reactivity of carboxylic acids . The second paper's synthesis of a tert-butyl substituted benzoic acid provides a foundation for understanding how such substitutions can alter the compound's properties .

科学的研究の応用

Synthesis and Antibacterial Activity

Compounds structurally related to "(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid" have been synthesized and evaluated for their antibacterial activity. These compounds, including various 1,4-benzoxazine analogues, showed promising activity against bacterial strains such as E. coli, Staphylococcus aureus, and others. Their chemical structures were confirmed using spectroscopic methods, and their antibacterial efficacy highlights their potential as therapeutic agents (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Larvicidal Activities

Another study focused on novel triazinone derivatives, prepared by condensing 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with various substituted phenyl acetic acids. These compounds were evaluated for their antimicrobial properties and mosquito larvicidal activity, indicating their potential in developing new antimicrobial agents and insecticides (Kumara et al., 2015).

Chemical Synthesis and Peptide Isosteres

In the realm of organic synthesis, derivatives similar to "(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid" have been developed as aldehyde building blocks protected as acid labile N-Boc N,O-acetals. These compounds serve as versatile intermediates in the synthesis of novel peptide isosteres, demonstrating the compound's utility in complex organic syntheses and the development of pharmaceuticals (Groth & Meldal, 2001).

Hydrolysis Studies

Research has also been conducted on the hydrolysis of compounds related to "(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid," providing insights into their chemical behavior and potential transformations under different conditions. These studies are crucial for understanding the stability and reactivity of such compounds, which is essential for their application in various fields (Iwanami et al., 1964).

特性

IUPAC Name |

2-(6-tert-butyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)9-4-5-11-10(6-9)15(7-13(17)18)12(16)8-19-11/h4-6H,7-8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICYYKNNXZERPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001150694 |

Source

|

| Record name | 6-(1,1-Dimethylethyl)-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid | |

CAS RN |

876717-54-3 |

Source

|

| Record name | 6-(1,1-Dimethylethyl)-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876717-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

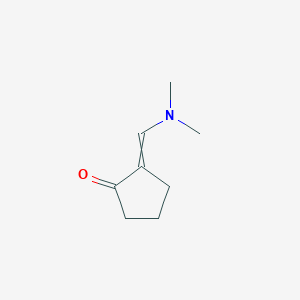

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)